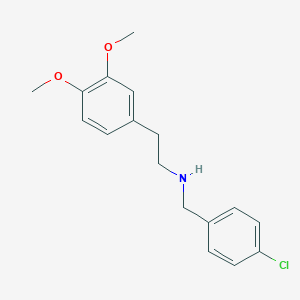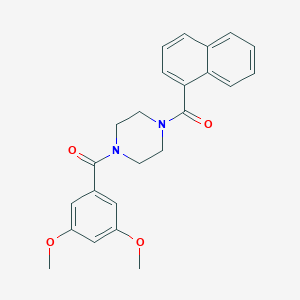![molecular formula C20H20N2O2 B249043 N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide, also known as RWJ-445167, is a novel small molecule antagonist of the chemokine receptor CXCR3. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various inflammatory diseases.
Mecanismo De Acción
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide exerts its effects by selectively blocking the CXCR3 receptor, which is involved in the recruitment of immune cells to the site of inflammation. By blocking this receptor, N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide inhibits the migration of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and physiological effects:
Studies have shown that N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has significant anti-inflammatory effects in various animal models of inflammatory diseases. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to reduce the infiltration of immune cells into the inflamed tissue, leading to a reduction in tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has several advantages as a research tool. It is a highly selective CXCR3 antagonist, which allows for the specific targeting of this receptor. Additionally, it has been shown to be effective in various animal models of inflammatory diseases, making it a useful tool for studying the mechanisms of inflammation. However, there are also some limitations to using N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments. The compound has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide. One area of interest is in the development of more potent and selective CXCR3 antagonists. Additionally, there is a need for further research on the safety and efficacy of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in humans. Finally, there is a potential for the use of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in combination with other anti-inflammatory agents to achieve a synergistic effect.
Métodos De Síntesis
The synthesis of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide involves the reaction of 2-naphthol with 2-bromoethyl pyridine, followed by N-methylation and acetylation. The final product is obtained through purification using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has been extensively studied for its potential applications in various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to inhibit the migration of T cells and other immune cells to the site of inflammation, thereby reducing inflammation and tissue damage.
Propiedades
Nombre del producto |
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-methyl-2-naphthalen-2-yloxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(13-11-18-8-4-5-12-21-18)20(23)15-24-19-10-9-16-6-2-3-7-17(16)14-19/h2-10,12,14H,11,13,15H2,1H3 |
Clave InChI |
ABZZRCRUPDMWLV-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)







![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)

